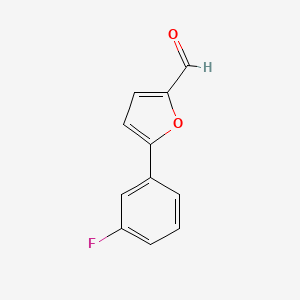

5-(3-Fluorophenyl)furan-2-carbaldehyde

Overview

Description

5-(3-Fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H7FO2. It is a furan derivative substituted with a fluorophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3-Fluorophenyl)furan-2-carbaldehyde involves the reaction of 2-formylfuran-5-boronic acid with 1-fluoro-3-iodobenzene under Suzuki coupling conditions. The reaction typically uses a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group readily participates in condensation reactions to form heterocyclic compounds.

Oxazolone Formation

Reaction with hippuric acid under classical or microwave (MW) conditions generates oxazolone derivatives. Comparative studies show MW irradiation significantly reduces reaction time while maintaining yields ([Table 1]) :

| Compound | Classical Time (min) | Yield (%) | MW Time (min) | MW Yield (%) |

|---|---|---|---|---|

| 4b | 30 | 70 | 1.5 | 74 |

Mechanism : The aldehyde undergoes Knoevenagel condensation with hippuric acid, forming α,β-unsaturated intermediates that cyclize into oxazolones. The 3-fluorophenyl group enhances electrophilicity at the aldehyde carbon due to its electron-withdrawing nature .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attack, enabling derivatization:

Reduction

Reduction with NaBH₄ or LiAlH₄ converts the aldehyde to a primary alcohol. This reaction is critical for synthesizing intermediates in drug discovery .

Example :

-

Reduction of 5-(3-fluorophenyl)furan-2-carbaldehyde to 5-(3-fluorophenyl)furan-2-methanol (theoretical yield: >85%) .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Isoxazole Formation

Reaction with hydroxylamine derivatives under basic conditions yields isoxazoles. For instance:

-

5-(5-(4-Chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole was synthesized in 65% yield via cyclization .

Conditions :

-

Solvent: Ethanol or THF

-

Catalyst: p-Toluenesulfonic acid

Cross-Coupling Reactions

The furan ring participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. For example:

-

5-(3-Fluorophenyl)furan-2-carboxylic acid methyl ester was synthesized from methyl 5-bromo-2-furoate and 3-fluorophenylboronic acid (Yield: 87%) .

Conditions :

-

Solvent: 1,2-Dimethoxyethane

-

Base: Na₂CO₃

-

Temperature: Reflux

Electrophilic Substitution

The furan ring undergoes electrophilic substitution, though the 3-fluorophenyl group directs reactivity:

Halogenation

Bromination at the α-position of the furan ring occurs selectively due to the electron-donating nature of the oxygen atom.

Example :

-

Bromination of this compound yields 5-(3-fluoro-4-bromophenyl)furan-2-carbaldehyde (Yield: ~70%).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 5-(3-Fluorophenyl)furan-2-carbaldehyde exhibit promising anticancer properties. A study on furan derivatives demonstrated that certain modifications led to significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .

2. Anti-Alzheimer's Activity

Compounds related to this compound have been evaluated for their potential as anti-Alzheimer agents. In vitro studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission which is beneficial in Alzheimer's disease treatment .

Organic Synthesis Applications

1. Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis. Its reactivity allows for further transformations, including nucleophilic additions and cycloadditions, leading to the formation of more complex molecular architectures. For instance, it can participate in reactions with amines to form imines or with alcohols to produce corresponding acetals .

2. Synthesis of Novel Derivatives

The compound has been utilized in the synthesis of novel derivatives with enhanced biological activities. For example, modifications at the furan ring or phenyl group can lead to compounds with improved pharmacological profiles or selectivity towards specific biological targets .

Material Science Applications

1. Photovoltaic Materials

Recent studies have explored the use of furan-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymeric systems has shown potential for improving charge transport and light absorption characteristics, making it a candidate for next-generation solar cells .

2. Sensors

The unique electronic properties of this compound also lend themselves to applications in sensor technology. Research has indicated that derivatives can be used as chemosensors for detecting metal ions or small organic molecules due to their fluorescence properties when bound to target analytes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated cytotoxic effects on MCF-7 cells | Significant inhibition observed with IC50 values <10 µM |

| Anti-Alzheimer Research | Inhibition of AChE and BChE | Compounds showed IC50 values indicating effective enzyme inhibition |

| Organic Synthesis | Synthesis of novel derivatives | New derivatives exhibited enhanced biological activities compared to parent compound |

| Material Science Research | Development of photovoltaic materials | Improved charge transport properties noted with incorporation into polymer matrices |

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 5-(2-Fluorophenyl)furan-2-carbaldehyde

- 5-(4-Fluorophenyl)furan-2-carbaldehyde

- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde

Uniqueness

5-(3-Fluorophenyl)furan-2-carbaldehyde is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

5-(3-Fluorophenyl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

This compound (CAS Number: 33342-18-6) is characterized by the presence of a furan ring and a fluorophenyl group. The fluorine atom at the para position can influence the compound's biological activity due to electronic effects and steric hindrance, which may enhance its interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown potent activity against various bacterial strains. A study reported that furan-based compounds had minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Furan derivative A | 0.0195 | 0.0048 |

| Furan derivative B | 0.0048 | TBD |

Anticancer Activity

The anticancer potential of furan-containing compounds has been widely studied. In vitro evaluations showed that several furan derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Furan derivative C | HepG2 | 10.20 |

| Furan derivative D | HCT116 | 1.33 |

Enzyme Inhibition

Inhibition studies have indicated that furan derivatives can act as inhibitors for key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound showed an IC50 of 7.6 µM against AChE, highlighting the potential for developing therapeutic agents for Alzheimer's disease .

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Related compound | AChE | 7.6 |

| Related compound | BChE | 11.2 |

Case Studies

Several case studies have illustrated the biological activity of furan derivatives:

- Anticancer Study : A recent study evaluated the cytotoxic effects of various furan derivatives on colorectal cancer cell lines, revealing that some compounds had significantly higher antiproliferative activities compared to established drugs .

- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of furan-based aminophosphonates, which showed enhanced antibacterial activity compared to their non-furan counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Fluorophenyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example:

- Use 5-bromo-furan-2-carbaldehyde and 3-fluorophenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (4:1:1) under reflux (80–100°C) for 12–24 hours .

- Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

- Optimization : Adjust catalyst loading (1–5 mol%), solvent polarity, and temperature to improve yield. Monitor regioselectivity using TLC and NMR.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.5–10.0 ppm) and furan/fluorophenyl aromatic signals (δ 6.5–8.0 ppm). Fluorine coupling may split peaks .

- FT-IR : Identify the aldehyde C=O stretch (~1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- Chromatography :

- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 280 nm to monitor purity .

- GC-MS : For volatile derivatives (e.g., silylated forms), track molecular ion peaks (e.g., m/z 190 for the parent compound) .

Q. How can thermodynamic properties like combustion energy and formation enthalpy be determined experimentally?

- Bomb Calorimetry :

- Use a precision bomb calorimeter (e.g., B-08-MA) to measure combustion energy (∆cU). Correct for nitric acid formation and fuse wire energy .

- Convert ∆cU to standard combustion enthalpy (∆cH°m) using ∆cH°m = ∆cU + ∆nRT, where ∆n is the gas moles change .

- Example Data (Analogous Compounds) :

| Compound | ∆cH°m (kJ/mol) | ∆fH°m (kJ/mol) |

|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -4320 ± 15 | -215 ± 2 |

| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | -4295 ± 10 | -210 ± 1.5 |

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence regioselectivity in electrophilic substitution or metalation reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom directs electrophiles (e.g., nitration, halogenation) to the para position of the phenyl ring. For furan ring functionalization:

- Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF. The aldehyde group deactivates the C3 position, favoring C4 substitution .

- Cross-Coupling : Fluorine’s inductive effect enhances oxidative addition efficiency in Pd-catalyzed reactions .

Q. What discrepancies exist between computational (DFT) and experimental thermodynamic data, and how can they be resolved?

- Additive Methods vs. DFT :

- Benson Group Additivity : Estimates ∆fH°m by summing bond contributions. Errors arise from non-additive steric/electronic effects (e.g., fluorine’s resonance) .

- DFT Optimization : Use B3LYP/6-311++G(d,p) to calculate gas-phase enthalpies. Correct for solvation (e.g., SMD model) and lattice energy (for solids) .

- Example : For 5-(4-nitrophenyl)-furan-2-carbaldehyde, DFT overestimates ∆fH°m by 8% compared to experimental data .

Q. How do hydrolysis conditions (pH, temperature) affect the stability of the aldehyde group?

- Degradation Pathways :

- Acidic Conditions (pH < 3) : Aldehyde oxidizes to carboxylic acid. Monitor via HPLC retention time shifts .

- Alkaline Conditions (pH > 10) : Cannizzaro reaction forms alcohol and carboxylate derivatives .

- Kinetics : Use Arrhenius plots (25–80°C) to determine activation energy. For 5-(hydroxymethyl)furan-2-carbaldehyde, Ea ≈ 45 kJ/mol .

Q. What comparative insights can be drawn from structural analogs (e.g., nitro- vs. fluorophenyl derivatives)?

Properties

IUPAC Name |

5-(3-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGDPHEGDGAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405456 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-18-6 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.